molecular formula C16H10BrCl2N B13871001 3-Benzyl-6-bromo-2,4-dichloroquinoline

3-Benzyl-6-bromo-2,4-dichloroquinoline

Cat. No.: B13871001
M. Wt: 367.1 g/mol
InChI Key: GAHHGXKGYPCEAK-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromo-2,4-dichloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline familyThe presence of bromine and chlorine atoms in the structure of this compound adds to its chemical reactivity and potential for various synthetic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromo-2,4-dichloroquinoline typically involves the functionalization of a quinoline core. One common method includes the bromination and chlorination of a pre-formed quinoline derivative. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to achieve selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-bromo-2,4-dichloroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to quinoline derivatives with altered oxidation states .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromo-2,4-dichloroquinoline involves its interaction with specific molecular targets. The presence of halogen atoms in the structure enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-bromo-2,4-dichloroquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential for diverse synthetic transformations. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H10BrCl2N

Molecular Weight

367.1 g/mol

IUPAC Name

3-benzyl-6-bromo-2,4-dichloroquinoline

InChI

InChI=1S/C16H10BrCl2N/c17-11-6-7-14-12(9-11)15(18)13(16(19)20-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

GAHHGXKGYPCEAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl

Origin of Product

United States

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